molecular formula C5H9N3 B2796026 N,5-dimethyl-1H-pyrazol-3-amine CAS No. 73844-02-7

N,5-dimethyl-1H-pyrazol-3-amine

Cat. No.: B2796026
CAS No.: 73844-02-7
M. Wt: 111.148
InChI Key: NHYRPJIYGAPVJL-UHFFFAOYSA-N
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Description

N,5-dimethyl-1H-pyrazol-3-amine: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.

Scientific Research Applications

Chemistry: N,5-dimethyl-1H-pyrazol-3-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents .

Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals. Its versatility in chemical reactions makes it valuable for various industrial applications .

Future Directions

“N,5-dimethyl-1H-pyrazol-3-amine” and its derivatives have potential applications in various fields, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research could focus on exploring these applications further and developing new synthesis methods and derivatives .

Mechanism of Action

Target of Action

N,5-dimethyl-1H-pyrazol-3-amine is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects Pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities , suggesting that their targets may be associated with the life cycle of these pathogens.

Mode of Action

A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that this compound may interact with its targets in a similar manner, leading to changes that inhibit the growth or survival of the pathogens.

Biochemical Pathways

Given the antileishmanial and antimalarial activities of related compounds , it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and replication of these pathogens.

Pharmacokinetics

The compound is known to be a white to light yellow crystalline solid and is highly soluble in some organic solvents such as ethanol and dimethylformamide . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Related compounds have shown potent antileishmanial and antimalarial activities . This suggests that this compound may exert similar effects, potentially leading to the inhibition of pathogen growth or survival.

Action Environment

It’s known that the compound has a high stability at room temperature . This suggests that it may retain its efficacy under a range of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,5-dimethyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with 1,3-diketones under acidic or basic conditions . The reaction conditions can vary, but often involve heating the reactants in a solvent such as ethanol or water.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce costs .

Chemical Reactions Analysis

Types of Reactions: N,5-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce alkyl, aryl, or acyl groups .

Comparison with Similar Compounds

  • N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine
  • 1,3-dimethyl-1H-pyrazol-5-amine
  • 4-amino-3,5-dimethyl-1H-pyrazole

Uniqueness: N,5-dimethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N,5-dimethyl-1H-pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-4-3-5(6-2)8-7-4/h3H,1-2H3,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYRPJIYGAPVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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